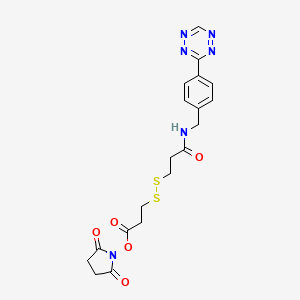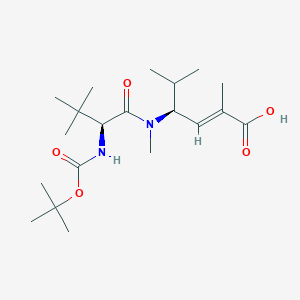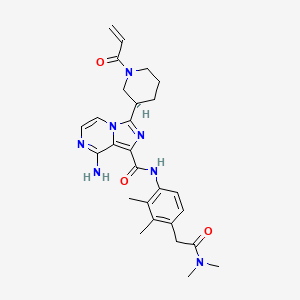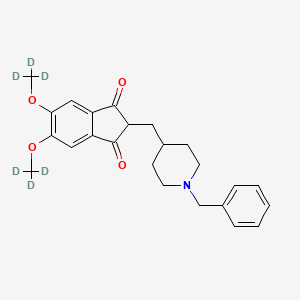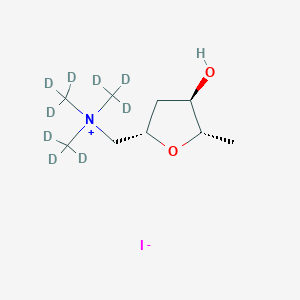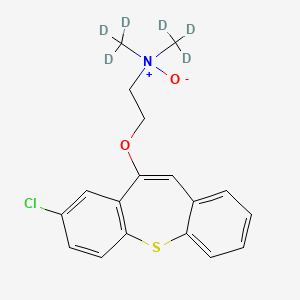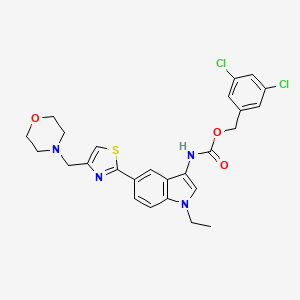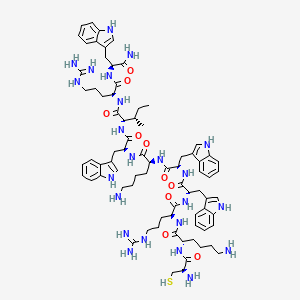![molecular formula C14H19NO3 B15144685 (4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol is a complex organic compound characterized by its unique structure and deuterium labeling. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its different nuclear properties compared to hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol typically involves multiple steps, including the introduction of deuterium atoms. The process may start with the preparation of a suitable precursor, followed by deuterium exchange reactions under controlled conditions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange processes, utilizing specialized equipment to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol has several applications in scientific research:
Chemistry: Used to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated materials for various applications.
作用機序
The mechanism of action of (4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s behavior, leading to different kinetic isotope effects. These effects can influence the rate of chemical reactions and the stability of intermediates, providing valuable insights into the compound’s activity.
類似化合物との比較
Similar Compounds
(4aS,10bS)-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol: Similar structure but without the additional deuterium atoms.
(4aS,10bS)-3,3-dideuterio-4-(propyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol: Similar structure but with different deuterium labeling.
Uniqueness
The uniqueness of (4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol lies in its specific deuterium labeling, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. The presence of deuterium can lead to different kinetic isotope effects, making this compound valuable for various research applications.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
253.33 g/mol |
IUPAC名 |
(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol |
InChI |
InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3/t12-,14-/m0/s1/i5D2,6D2 |
InChIキー |
YOILXOMTHPUMRG-NBPJHFDYSA-N |
異性体SMILES |
[2H]C1(CO[C@@H]2[C@@H](N1C([2H])([2H])CC)COC3=C2C=C(C=C3)O)[2H] |
正規SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


